In-Depth Technical Guide to the Structure and Function of Sniper(abl)-033
In-Depth Technical Guide to the Structure and Function of Sniper(abl)-033
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(abl)-033 is a heterobifunctional small molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a type of Proteolysis Targeting Chimera (PROTAC). It is engineered to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document provides a comprehensive technical overview of the structure, mechanism of action, and key quantitative parameters of Sniper(abl)-033, along with detailed experimental protocols relevant to its characterization.
Core Structure and Components
Sniper(abl)-033 is a chimeric molecule meticulously designed with three key components: a warhead that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends.
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Target-Binding Ligand (Warhead): The moiety responsible for engaging the BCR-ABL protein is HG-7-85-01 , a known inhibitor of the ABL kinase.[1][2]
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E3 Ligase Ligand: To hijack the cellular protein degradation machinery, Sniper(abl)-033 incorporates a derivative of LCL161 , which is a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[1][2]
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Linker: A flexible linker connects HG-7-85-01 and the LCL161 derivative, providing the optimal spatial orientation to facilitate the formation of a ternary complex between BCR-ABL and the IAP E3 ligase.[1]
The complete chemical structure of Sniper(abl)-033 is presented below.
Chemical Structure of Sniper(abl)-033
SMILES: C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C1=NC(=CS1)C(=O)C1=CC(=CC=C1)OCCOCCOCCOCC(=O)NC1=NC2=CC=C(N=C2S1)C1=CC(=CC=C1)C(=O)NC1=CC(=C(CN2CCN(CC2)CC)C=C1)C(F)(F)F
Mechanism of Action: Targeted Protein Degradation
Sniper(abl)-033 operates through the principles of targeted protein degradation. Its bifunctional nature allows it to simultaneously bind to the BCR-ABL protein and an IAP E3 ligase, thereby bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to a reduction in the total levels of the oncogenic protein within the cell.[3] This mechanism is distinct from traditional kinase inhibitors which only block the enzymatic activity of the target protein.
Below is a graphical representation of the signaling pathway and the mechanism of action of Sniper(abl)-033.
Caption: Mechanism of Action of Sniper(abl)-033.
Quantitative Data
| Compound | Parameter | Value | Target | Reference |
| Sniper(abl)-033 | DC50 | 0.3 µM | BCR-ABL Protein Degradation | [1][2] |
| SNIPER(ABL)-039 | IC50 | 0.54 nM | ABL | [2] |
| IC50 | 10 nM | cIAP1 | [2] | |
| IC50 | 12 nM | cIAP2 | [2] | |
| IC50 | 50 nM | XIAP | [2] |
Experimental Protocols
The characterization of Sniper(abl)-033 involves several key experimental procedures. Below are detailed methodologies for the synthesis and evaluation of its protein degradation capabilities.
General Synthesis Protocol for SNIPERs against BCR-ABL
The synthesis of SNIPERs like Sniper(abl)-033 involves the conjugation of a kinase inhibitor to an IAP ligand via a suitable linker.[4] While the exact, step-by-step synthesis of Sniper(abl)-033 is proprietary, a general protocol for creating similar SNIPER(ABL) compounds is as follows:
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Preparation of Linker-Modified Components:
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Synthesize or procure the ABL kinase inhibitor (e.g., HG-7-85-01) and the IAP ligand (e.g., LCL161 derivative) with appropriate functional groups for linker conjugation (e.g., amine, carboxylic acid, or alkyne).
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The linker, often a polyethylene glycol (PEG) chain of varying length, should also have complementary reactive ends.[4]
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Conjugation Reaction:
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Dissolve the linker-modified ABL inhibitor and IAP ligand in an appropriate organic solvent (e.g., DMF or DMSO).
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Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate amide bond formation if using amine and carboxylic acid functionalities. For click chemistry approaches (e.g., CuAAC), a copper(I) catalyst is used to conjugate azide and alkyne-modified components.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
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Purification and Characterization:
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Purify the crude product using column chromatography (e.g., silica gel or reverse-phase HPLC) to obtain the pure SNIPER compound.
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Confirm the identity and purity of the final product by analytical techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
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